

Application Note: NMR Spectroscopic Analysis of Riociguat Impurity I

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For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol and data analysis framework for the identification and characterization of **Riociguat Impurity I** using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined are essential for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Riociguat.

Introduction

Riociguat is a soluble guanylate cyclase (sGC) stimulator used in the treatment of pulmonary hypertension.[1] During its synthesis, storage, or under stress conditions, impurities can arise, which must be identified and quantified to ensure the safety and efficacy of the drug product.[1] [2] Forced degradation studies are a critical component of drug development, helping to elucidate potential degradation pathways and identify impurities that may form under various environmental conditions.[3][4][5]

This document focuses on "**Riociguat Impurity I**," a degradation product formed under alkaline stress conditions.[3][4][5] The structural elucidation of this impurity is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

Experimental Protocols

1. Forced Degradation for Impurity Generation



To generate **Riociguat Impurity I**, a forced degradation study under alkaline conditions is performed.

Materials:

- Riociguat Active Pharmaceutical Ingredient (API)
- 0.1 M Sodium Hydroxide (NaOH)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Hydrochloric Acid (HCl) for neutralization

Procedure:

- Dissolve 100 mg of Riociguat API in 10 mL of methanol.
- Add 10 mL of 0.1 M NaOH to the Riociguat solution.
- Stir the mixture at 60°C for 4 hours.[4]
- Monitor the degradation process using a suitable chromatographic method (e.g., HPLC-UV).
- After completion, cool the reaction mixture to room temperature and neutralize it with 0.1
 M HCl.
- The resulting solution contains the degradation products, including Riociguat Impurity I.

2. Isolation of Riociguat Impurity I

The impurity is isolated from the degradation mixture using preparative High-Performance Liquid Chromatography (prep-HPLC).

- Instrumentation: Preparative HPLC system with a UV detector.
- Column: A suitable C18 stationary phase (e.g., 250 mm x 21.2 mm, 10 μm).



 Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., ammonium acetate) may be employed.

Procedure:

- Concentrate the neutralized degradation mixture under reduced pressure to remove excess solvent.
- Reconstitute the residue in a minimal amount of the mobile phase.
- Inject the sample onto the preparative HPLC system.
- Collect the fraction corresponding to the peak of Riociguat Impurity I.
- Lyophilize the collected fraction to obtain the isolated impurity as a solid.
- 3. NMR Spectroscopic Analysis
- Sample Preparation:
 - Accurately weigh 5-10 mg of the isolated Riociguat Impurity I.
 - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
 - A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ¹H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-64 (depending on sample concentration).
 - Spectral Width: -2 to 12 ppm.



- Acquisition Time: ~3-4 seconds.
- Relaxation Delay: 2 seconds.
- 13C NMR Acquisition Parameters:
 - Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
 - Number of Scans: 1024-4096 (or more, depending on concentration and experiment time).
 - Spectral Width: 0 to 200 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2 seconds.
- Data Processing:
 - Apply a suitable window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID).
 - Perform Fourier transformation.
 - Phase and baseline correct the resulting spectrum.
 - Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
 - Integrate the signals in the ¹H NMR spectrum.

Data Presentation

Disclaimer: The following NMR data is a representative example for **Riociguat Impurity I**, identified as 2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-N⁵-methylpyrimidine-4,5,6-triamine, and is intended for illustrative purposes.

Table 1: ¹H NMR Data for **Riociguat Impurity I** in DMSO-d₆ at 400 MHz



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.65	dd (J = 4.4, 1.6 Hz)	1H	Ar-H
8.48	dd (J = 8.0, 1.6 Hz)	1H	Ar-H
7.35	m	1H	Ar-H
7.28	m	1H	Ar-H
7.15	m	2H	Ar-H
5.80	S	2H	-CH ₂ -
5.50	br s	2H	-NH2
4.85	br s	2H	-NH2
4.25	q (J = 4.8 Hz)	1H	-NH-
2.65	d (J = 4.8 Hz)	3H	-СН₃

Table 2: 13C NMR Data for Riociguat Impurity I in DMSO-d6 at 100 MHz



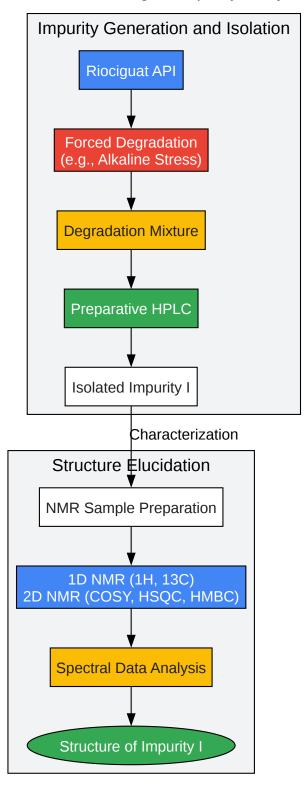
Chemical Shift (δ) ppm	Assignment
161.5	С
159.0 (d, J=245 Hz)	C-F
152.0	С
151.0	С
150.5	С
145.0	С
137.0	С
131.5	СН
130.0	СН
125.0	СН
124.5 (d, J=14 Hz)	С
119.5	СН
116.0 (d, J=20 Hz)	СН
114.0	С
45.0	-CH ₂ -
29.5	-CH₃

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the identification and characterization of impurities in a drug substance like Riociguat.



Workflow for Riociguat Impurity Analysis



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Workflow for Riociguat Impurity Analysis



This application note serves as a comprehensive guide for the NMR spectroscopic analysis of **Riociguat Impurity I**. The provided protocols and data tables can be adapted for the analysis of other related impurities, ensuring the quality and safety of Riociguat formulations.

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